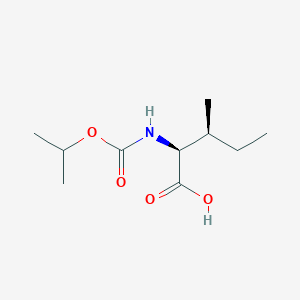

N-isopropoxycarbonyl-L-isoleucine

Description

Significance as a Chiral Building Block in Asymmetric Synthesis

Beyond peptide synthesis, N-isopropoxycarbonyl-L-isoleucine is a valuable chiral building block for asymmetric synthesis. Asymmetric synthesis aims to create specific stereoisomers of a target molecule, which is critical in medicinal chemistry as different enantiomers or diastereomers of a drug can have vastly different biological activities. L-isoleucine itself possesses two chiral centers, making its derivatives, like this compound, useful starting materials for constructing complex chiral molecules. nih.gov

The use of N-protected L-isoleucine as a chiral synthon allows chemists to introduce a defined stereochemical configuration into a larger target molecule. The protecting group serves two main purposes in this context:

It prevents the amino group from participating in undesired reactions.

It can influence the stereochemical outcome of reactions at nearby centers through steric hindrance or by directing reagents to a specific face of the molecule.

The inherent chirality of the L-isoleucine backbone is transferred during the synthetic sequence, enabling the construction of stereochemically pure products. These chiral building blocks are instrumental in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemical products where precise three-dimensional structure is paramount.

Overview of Research Trajectories for this compound Derivatives

Research involving this compound and its derivatives often focuses on their incorporation into novel molecular architectures with specific biological or material properties. While direct research on this specific compound is specialized, the trajectories follow broader trends in organic and medicinal chemistry.

One area of investigation is the synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. This compound can be used as a starting point for creating non-natural peptide backbones or for introducing the bulky, hydrophobic isoleucine side-chain into a non-peptide scaffold.

Another research trajectory involves using this compound in the total synthesis of complex natural products. Many biologically active natural products contain amino acid fragments, and this compound serves as a reliable source for incorporating the L-isoleucine moiety with its specific stereochemistry.

Furthermore, derivatives of this compound are explored in the development of novel chiral catalysts and ligands for asymmetric metal catalysis. The defined stereochemistry of the molecule can be used to create a chiral environment around a metal center, influencing the stereochemical outcome of a catalytic reaction. Research in this area seeks to develop more efficient and selective catalysts for a wide range of chemical transformations. Studies on the synthesis of various L-isoleucine derivatives, for example, have led to the creation of new biocompatible organogelators and C2-symmetric chiral tetraamide compounds. researchgate.net

Table 2: Key Research Applications of L-Isoleucine Derivatives

| Research Area | Objective | Example Application |

|---|---|---|

| Peptide Synthesis | Controlled formation of peptide bonds | Synthesis of bioactive peptides and proteins. sigmaaldrich.com |

| Asymmetric Synthesis | Introduction of specific stereochemistry | Total synthesis of chiral natural products and pharmaceuticals. nih.gov |

| Peptidomimetics | Creation of peptide-like molecules with improved properties | Development of more stable and effective therapeutic agents. |

| Chiral Ligand Synthesis | Development of tools for asymmetric catalysis | Creation of catalysts for enantioselective chemical reactions. |

| Biomaterial Development | Synthesis of functional molecules | Creation of novel organogelators from L-isoleucine building blocks. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(2S,3S)-3-methyl-2-(propan-2-yloxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C10H19NO4/c1-5-7(4)8(9(12)13)11-10(14)15-6(2)3/h6-8H,5H2,1-4H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 |

InChI Key |

RJVSMZCDIQMHNS-YUMQZZPRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)C |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N Isopropoxycarbonyl L Isoleucine and Analogues

Strategies for Isopropoxycarbonyl Protection of L-Isoleucine

The introduction of the isopropoxycarbonyl protecting group onto the nitrogen atom of L-isoleucine is a critical step that enables its use as a building block in peptide synthesis. This process must be efficient, high-yielding, and minimize side reactions, particularly racemization.

The most common and direct method for the synthesis of N-isopropoxycarbonyl-L-isoleucine involves the reaction of L-isoleucine with an isopropoxycarbonylating agent. The primary reagent for this transformation is isopropyl chloroformate. This reaction is typically performed under Schotten-Baumann conditions, where the amino acid is dissolved in an alkaline aqueous solution or a mixed aqueous-organic solvent system. The base, such as sodium hydroxide or sodium carbonate, serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.

The reaction proceeds via nucleophilic acyl substitution, where the amino group of L-isoleucine attacks the electrophilic carbonyl carbon of isopropyl chloroformate, leading to the formation of the this compound carbamate and chloride as a leaving group.

Another approach involves the formation of a mixed anhydride. Mixed anhydrides of N-protected amino acids can be prepared using isopropyl chloroformate. researchgate.net These anhydrides are generally more stable than those obtained using ethyl or isobutyl chloroformates, providing a more controlled reaction. researchgate.net

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound while preventing undesirable side reactions. Key parameters for optimization include the choice of base, solvent, temperature, and the stoichiometry of the reagents.

| Parameter | Condition | Rationale / Effect on Reaction |

| Reagent | Isopropyl Chloroformate | Primary acylating agent for introducing the Ipoc group. |

| Solvent | Dioxane-water, Acetone-water, Tetrahydrofuran (THF) | A mixed solvent system helps to dissolve both the amino acid (polar) and the chloroformate (less polar). |

| Base | Sodium Hydroxide (NaOH), Sodium Carbonate (Na₂CO₃), Triethylamine (TEA) | Maintains alkaline pH to keep the amino group nucleophilic and neutralizes HCl byproduct. TEA is used in organic solvents. |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions, then allowed to warm to room temperature. |

| pH Control | pH 8.5 - 10 | Crucial for preventing side reactions. A pH that is too high can lead to hydrolysis of the chloroformate, while a pH that is too low results in protonation of the amino group, reducing its reactivity. |

The selection of the base is critical; strong inorganic bases are common in aqueous media, while organic bases like triethylamine or N,N-diisopropylethylamine (DIPEA) are preferred for reactions in purely organic solvents. beilstein-journals.org Careful, dropwise addition of isopropyl chloroformate to the cooled solution of L-isoleucine under vigorous stirring ensures homogenous reaction conditions and prevents localized high concentrations of the reagent, which could lead to side-product formation.

Integration into Peptide Synthesis Protocols

Once synthesized, this compound is ready for integration into peptide synthesis workflows. Its stability and cleavage conditions dictate its compatibility with different synthetic strategies, most notably Solid-Phase Peptide Synthesis (SPPS).

The choice of resin in SPPS is dictated by the cleavage conditions required for the final peptide and the stability of the Nα-protecting group used throughout the synthesis. biosynth.com Since the Ipoc group is removed by acidolysis, it is most compatible with an orthogonal protection strategy where the side-chain protecting groups and the peptide-resin linkage are stable to the Ipoc removal conditions but can be cleaved under different, typically stronger, acidic conditions.

| Resin Type | Linker Type | Typical Cleavage Condition | Compatibility with Ipoc-Isoleucine |

| Merrifield Resin | Benzyl-ester | Strong acid (e.g., HF, TFMSA) | High. The benzyl ester linkage is stable to the milder acidic conditions potentially used for Ipoc group removal, making it suitable for a Boc-type strategy where Ipoc is the temporary protecting group. |

| Wang Resin | p-Alkoxybenzyl ester | Moderate acid (e.g., 50-95% TFA) | Moderate to Low. The linker's lability is in a similar range to what might be expected for the Ipoc group. This lack of orthogonality could lead to premature cleavage of the peptide from the resin during Ipoc deprotection cycles. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl-ester | Very mild acid (e.g., 1-5% TFA, AcOH/TFE/DCM) | Low. The high acid sensitivity of this resin makes it unsuitable for use with an Ipoc temporary protecting group, as repeated deprotection would cleave the peptide from the support. It is more suitable for Fmoc-based strategies. |

For a strategy employing Ipoc-L-isoleucine as the temporary Nα-protecting group, a Merrifield-type resin would be a suitable choice. The final cleavage of the peptide from this resin requires very strong acids like hydrogen fluoride (HF), which would also remove common benzyl-based side-chain protecting groups, while the Ipoc group could be removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

The formation of the peptide bond between the carboxyl group of the incoming this compound and the free amino group of the resin-bound peptide is a critical step. Various coupling reagents have been developed to facilitate this reaction by converting the carboxylic acid into a more reactive species.

Carbodiimide-Based Coupling: One of the most established methods involves the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.combachem.com DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo intramolecular rearrangement. HOBt mitigates these side reactions by rapidly converting the O-acylisourea into an HOBt-ester, which is less prone to racemization and efficiently acylates the free amine. merckmillipore.com

Aminium/Uronium Salt-Based Coupling: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and rapid coupling agents. peptide.compeptide.com HBTU, in the presence of a tertiary base like DIPEA, reacts with the this compound to form an active HOBt ester in situ. This method is known for its high coupling efficiency and speed, making it a popular choice in automated peptide synthesizers.

| Coupling Reagent | Additive | Base | Mechanism of Action | Efficacy Notes |

| DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) or Oxyma Pure | None required for coupling (DIPEA for neutralization) | Forms O-acylisourea intermediate, which is converted to a less racemization-prone active ester by the additive. merckmillipore.com | Reliable and cost-effective. The urea byproduct of DIC is soluble in common washing solvents. bachem.com |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (inherent) | DIPEA (N,N-Diisopropylethylamine) | Forms an HOBt active ester in situ through an aminium/uronium salt intermediate. | Very rapid and efficient, generally leading to high coupling yields with minimal racemization. peptide.com |

The steric hindrance of the isoleucine side chain can sometimes slow down coupling reactions. sci-hub.red Therefore, for incorporating this compound, using a highly efficient reagent like HBTU or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may be advantageous to ensure the reaction goes to completion. peptide.com Monitoring the coupling reaction with a qualitative method like the ninhydrin test is crucial to confirm the complete consumption of the free amine before proceeding to the next deprotection step. peptide.com

Solution-Phase Peptide Synthesis Applications

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of complex peptide fragments. libretexts.orgmdpi.com This method involves the stepwise addition of amino acids in a homogenous reaction mixture, with purification of the intermediate peptide after each coupling or deprotection step. nih.gov

The use of N-protected amino acids, such as this compound, is fundamental to this process to prevent self-polymerization and ensure the correct sequence is assembled. biosynth.com

Segment Condensation Techniques

Segment condensation is a powerful strategy in solution-phase synthesis where shorter, protected peptide fragments are synthesized independently and then coupled together to form a larger peptide. nih.govspringernature.com This convergent approach can be more efficient than a linear, stepwise synthesis for long peptides. researchgate.net

A typical segment condensation workflow involving an N-isopropoxycarbonyl protected fragment would be:

Fragment Synthesis: A peptide fragment is synthesized, for instance, with this compound at its N-terminus. The C-terminus of this fragment is activated for coupling.

Deprotection of Second Fragment: A second peptide fragment, with a protected C-terminus, has its N-terminal protecting group removed.

Coupling: The two fragments are mixed in solution with coupling reagents to form a new, longer peptide.

Purification: The newly formed peptide is purified to remove unreacted fragments and reagents.

A critical challenge in segment condensation is the risk of epimerization at the C-terminal amino acid of the activated fragment. nih.gov The choice of coupling reagents and conditions is vital to minimize this side reaction.

Protecting Group Orthogonality in Solution Phase

As in any multi-step synthesis involving protecting groups, orthogonality is key in solution-phase peptide synthesis. nih.gov The ability to selectively deprotect the N-terminus of a growing peptide chain without disturbing side-chain protecting groups or C-terminal esters is essential. researchgate.net

In the context of this compound, a synthetic strategy might involve:

N-terminal protection: iPoc group (acid-labile).

Side-chain protection: Fmoc group for a lysine side chain (base-labile).

C-terminal protection: Benzyl ester (removable by hydrogenolysis).

This combination represents a fully orthogonal protection scheme, where each group can be removed in the presence of the others, allowing for precise synthetic manipulations, such as side-chain modification or cyclization, before final deprotection.

Synthesis of Novel Derivatives and Conjugates

N-protected amino acids like this compound serve as precursors for a variety of derivatives and for conjugation to other molecules.

Amide Derivatives of L-Isoleucine Featuring Isopropoxycarbonyl Protection

The synthesis of amide derivatives from N-protected amino acids is a common strategy to create compounds with diverse biological activities or to prepare fragments for further chemical ligation. acgpubs.orgajchem-a.com The synthesis typically involves the activation of the carboxylic acid moiety of the N-protected amino acid, followed by reaction with a primary or secondary amine.

A general synthetic route, analogous to the synthesis of amides from N-Boc-L-isoleucine, can be described acgpubs.org:

Carboxyl Group Activation: this compound is dissolved in an appropriate solvent (e.g., dichloromethane). A coupling agent, such as N,N′-Dicyclohexylcarbodiimide (DCC), is added, often with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions.

Amine Coupling: The desired amine is added to the reaction mixture.

Reaction and Purification: The reaction is stirred until completion, and the product is purified to remove byproducts like dicyclohexylurea (DCU) and any unreacted starting materials.

This methodology can be used to synthesize a wide array of amide derivatives. Below is a table with hypothetical data for the synthesis of such derivatives, based on typical yields and characterization from similar reactions. acgpubs.org

| Amine Reactant | Product Name | Yield (%) | Melting Point (°C) |

| Benzylamine | N-isopropoxycarbonyl-L-isoleucyl-benzylamide | ~90% | Not Available |

| Aniline | N-isopropoxycarbonyl-L-isoleucyl-anilide | ~85% | Not Available |

| Morpholine | 4-(N-isopropoxycarbonyl-L-isoleucyl)-morpholine | ~92% | Not Available |

Conjugation Strategies in Bioconjugation and Scaffold Construction

Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule, such as a peptide, protein, or nucleic acid. wikipedia.org These strategies are essential for developing therapeutic agents, diagnostic tools, and novel biomaterials.

The N-isopropoxycarbonyl protecting group itself is generally not part of the final conjugate. Instead, it serves a temporary role during the synthesis of a peptide or amino acid derivative that will later be conjugated. The conjugation strategy typically targets:

The N-terminus: After the removal of the iPoc group, the newly freed alpha-amino group can be targeted for conjugation.

The C-terminus: The carboxyl group can be activated and linked to an amine on another molecule.

Amino Acid Side Chains: Functional groups on the side chains of amino acids (e.g., the amine of lysine, the thiol of cysteine) are the most common targets for site-specific bioconjugation. wikipedia.org

For example, a peptide containing isoleucine could be synthesized using N-iPoc-L-isoleucine. After the full peptide is assembled and all protecting groups are removed, it could be conjugated to another molecule. If the N-terminus of the peptide is the desired conjugation site, the iPoc group would be cleaved in the final deprotection step, and the resulting free amine would then be available for reaction with an activated ester or other amine-reactive chemical group on a scaffold or another biomolecule.

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of N-protected amino acids, such as this compound, is a cornerstone of peptide chemistry. However, traditional synthetic methods often rely on hazardous reagents and solvents, generating significant chemical waste. This has spurred a shift towards sustainable and green chemistry approaches, aiming to design chemical processes that are environmentally benign, economically viable, and safer for human health. These modern strategies focus on core green chemistry principles, including waste prevention, maximizing atom economy, and utilizing safer solvents and catalysts. The overarching goal is to develop synthetic routes that reduce the environmental footprint associated with the production of valuable chemical compounds.

Development of Atom-Economical Protocols

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is notoriously atom-inefficient, producing large quantities of waste from protecting groups and stoichiometric coupling reagents.

Recent research has focused on developing more atom-economical protocols that minimize or eliminate the need for such auxiliary chemicals. Key developments include:

Catalytic Approaches: Moving from stoichiometric condensation reagents to catalytic systems significantly improves atom economy. For instance, the development of catalytic peptide thioacid formation and oxidative peptide bond formation allows for N-to-C terminus elongation using main chain-unprotected amino acids. This strategy avoids the waste associated with protecting group manipulation.

Enzymatic Synthesis: Biocatalysis, using enzymes to facilitate chemical reactions, represents a highly atom-economical and sustainable approach. Modular multi-enzyme cascade platforms can synthesize non-canonical amino acids with an atom economy of over 75%, generating water as the sole byproduct. Such chemoenzymatic methods offer mild reaction conditions and high selectivity, paving the way for greener synthetic routes.

Table 1: Comparison of Synthetic Protocol Efficiency

| Feature | Traditional Synthesis (e.g., SPPS) | Atom-Economical Protocols |

|---|---|---|

| Reagent Use | Stoichiometric use of coupling agents and protecting groups | Catalytic systems, minimal or no protecting groups |

| Atom Economy | Low, significant waste generated | High, maximizes incorporation of reactant atoms |

| Byproducts | Large quantities of chemical waste | Minimal byproducts, often just water |

| Key Innovation | Solid-phase support for simplified purification | Catalytic cycles, enzymatic cascades, protecting-group-free strategies |

Use of Benign Solvents and Catalysts

The choice of solvent is critical to the environmental impact of a chemical process, as solvents often constitute the largest portion of the waste generated. Traditional peptide synthesis heavily relies on polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). These solvents are now recognized as substances of very high concern due to their reproductive toxicity and other hazardous properties, prompting urgent calls for their replacement.

The development of green solvents for peptide synthesis is an active area of research. An ideal green solvent should be effective in dissolving reagents and swelling the solid support resin while being non-toxic, biodegradable, and derived from renewable resources. Several alternatives to traditional solvents have been investigated:

Propylene Carbonate: This solvent has been demonstrated as a viable green replacement for DMF and DCM in both solution-phase and solid-phase peptide synthesis.

Ether-Based Solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have shown promise as greener alternatives.

Bio-derived Solvents: γ-Valerolactone (GVL) and N-formylmorpholine (NFM) are other examples of more environmentally friendly solvents being explored for SPPS.

Acetonitrile: While not without its own considerations, acetonitrile has been used as a more benign alternative to DMF in novel catalytic systems.

The transition to green solvents necessitates the development of new catalysts that can function efficiently in these alternative media. For example, a small molecule catalyst incorporating a diselenide and phosphine redox cycle has been designed to facilitate peptide coupling in acetonitrile, bypassing the need for DMF. This integrated approach of co-designing catalysts and solvent systems is crucial for advancing sustainable chemical synthesis.

Table 2: Comparison of Solvents Used in Peptide Synthesis

| Solvent | Classification | Key Issues/Advantages |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Traditional / Hazardous | Effective solvent but reprotoxic; facing restrictions |

| N-Methyl-2-pyrrolidone (NMP) | Traditional / Hazardous | Effective solvent, but also classified as a substance of very high concern |

| Dichloromethane (DCM) | Traditional / Hazardous | Effective but has serious toxicity concerns |

| Propylene Carbonate | Green Alternative | Can replace DMF and DCM; considered a green polar aprotic solvent |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Reported as a greener solvent for SPPS |

| γ-Valerolactone (GVL) | Green Alternative | Bio-derived solvent explored for green SPPS |

| Acetonitrile | Benign Alternative | Suitable for certain catalytic systems, bypassing the need for DMF |

Advanced Spectroscopic and Analytical Characterization Techniques for N Isopropoxycarbonyl L Isoleucine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides atom-level information about the molecular structure. By analyzing the magnetic properties of atomic nuclei, it allows for the precise mapping of atoms and their connectivity within the N-isopropoxycarbonyl-L-isoleucine molecule.

L-isoleucine possesses two stereogenic centers (at the α and β carbons), meaning it can exist as one of four stereoisomers. The most common diastereomer that can arise during synthesis or epimerization is D-allo-isoleucine. ¹H and ¹³C NMR spectroscopy are exceptionally sensitive to the subtle differences in the three-dimensional environment of the nuclei in these diastereomers. rsc.orgresearchgate.net

The differentiation is primarily achieved by examining the chemical shifts (δ) and coupling constants (J) of the proton and carbon at the α-position. rsc.org For N-acylated isoleucine derivatives, the α-proton of the L-isoleucine isomer consistently appears at a different chemical shift compared to the α-proton of the D-allo-isoleucine diastereomer. rsc.orgresearchgate.net Similarly, the ¹³C chemical shift of the α-carbon is a reliable indicator of the stereochemistry. rsc.org Studies on various N-protected isoleucine derivatives have shown that the α-carbon of the D-allo-isoleucine diastereomer typically resonates at a lower chemical shift (is more shielded) compared to the L-isoleucine counterpart. researchgate.net

Table 1: Comparative NMR Data for Stereochemical Differentiation

This table illustrates the typical trends observed in differentiating L-isoleucine from D-allo-isoleucine derivatives based on published data for similar N-acyl compounds. rsc.orgresearchgate.net

Click to view interactive table

| Nucleus | Stereoisomer | Expected Chemical Shift Trend | Key Coupling Constant (³J) Trend |

| α-H | L-Isoleucine | Higher δ value (downfield) | Larger ³J(Hα,Hβ) |

| D-allo-Isoleucine | Lower δ value (upfield) | Smaller ³J(Hα,Hβ) | |

| α-C | L-Isoleucine | Higher δ value (downfield) | - |

| D-allo-Isoleucine | Lower δ value (upfield) | - |

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all signals and for confirming the complete structural connectivity of this compound. chemrxiv.orgspringernature.com

Total Correlation Spectroscopy (TOCSY): This experiment is used to identify all protons within a single spin system. chemrxiv.orgarxiv.org For this compound, a TOCSY spectrum would show correlations connecting the α-proton to the β-proton, the γ-protons, and the methyl protons (γ-CH₃ and δ-CH₃), thereby confirming the entire isoleucine side-chain structure. chemrxiv.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. springernature.comnih.gov This allows for the definitive assignment of each carbon in the molecule by linking it to its known proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for piecing together the different fragments of the molecule. Key correlations for this compound would include:

A correlation between the isopropyl methyl protons of the protecting group and the carbonyl carbon of the carbamate.

A correlation between the α-proton of the isoleucine core and the carbonyl carbon of the carbamate, confirming the point of attachment.

A correlation between the α-proton and the carboxylic acid carbon.

A detailed analysis of the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra provides a complete structural fingerprint of the molecule. ubc.ca The electron-withdrawing nature of the isopropoxycarbonyl group and the carboxylic acid group influences the chemical shifts of nearby nuclei, causing them to resonate at lower fields (higher ppm values).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

Predicted values are based on standard chemical shift increments and data from similar N-protected amino acids and isoleucine itself. researchgate.netbmrb.iokpwulab.com The solvent is typically CDCl₃ or DMSO-d₆.

Click to view interactive table

| Atom Position (IUPAC) | ¹H Chemical Shift (δ, ppm) | Multiplicity / J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| Isoleucine Moiety | |||

| 1 (COOH) | ~10-12 (broad s) | - | ~174-176 |

| 2 (α-CH) | ~4.1-4.3 | d, J ≈ 8-9 Hz | ~58-60 |

| 3 (β-CH) | ~1.8-2.0 | m | ~37-39 |

| 4 (γ-CH₂) | ~1.2-1.5 | m | ~25-27 |

| 5 (δ-CH₃) | ~0.90-0.95 | t, J ≈ 7.5 Hz | ~11-12 |

| 3-CH₃ (γ'-CH₃) | ~0.92-0.98 | d, J ≈ 7 Hz | ~15-16 |

| NH | ~7.0-7.5 | d, J ≈ 8-9 Hz | - |

| Isopropoxycarbonyl Moiety | |||

| C=O | - | - | ~155-157 |

| CH | ~4.8-5.0 | sept, J ≈ 6.5 Hz | ~68-70 |

| CH₃ (x2) | ~1.2-1.3 | d, J ≈ 6.5 Hz | ~21-23 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and deducing the structure from fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within 0.001 Da or better. researchgate.net This precision allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₀H₁₉NO₄.

Calculated Exact Mass: 217.13141 Da

Experimental HRMS Result: An experimental m/z value for the protonated molecule [M+H]⁺ would be expected at approximately 218.1387. A measured value within a very narrow tolerance (e.g., ± 5 ppm) of the calculated value confirms the elemental composition C₁₀H₂₀NO₄⁺, ruling out other possible formulas with the same nominal mass. researchgate.net

In tandem mass spectrometry (MS/MS), the ionized molecule (precursor ion) is fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern is highly characteristic of the molecule's structure. nih.gov For this compound, common fragmentation pathways in electrospray ionization (ESI-MS/MS) would include:

Loss of the protecting group: Cleavage of the N-C bond can lead to the loss of the entire isopropoxycarbonyl group or parts of it, such as the loss of isopropene (C₃H₆) or CO₂.

Side-chain fragmentation: Isoleucine can be distinguished from its isomer leucine (B10760876) by characteristic side-chain cleavages. Fragmentation of the isoleucine side chain typically results in neutral losses of C₂H₅• (29 Da) and C₃H₇• (43 Da). sciex.comabterrabio.com

Amide bond cleavage: Standard cleavages along the amino acid backbone result in characteristic b- and y-type ions, although these are more common in peptides. nih.gov A primary fragmentation is often the loss of water (H₂O) and formic acid (HCOOH) from the carboxyl end. researchgate.net

Table 3: Predicted Key Fragment Ions in ESI-MS/MS of this compound ([M+H]⁺ = 218.14)

Click to view interactive table

| m/z (Da) | Identity / Loss | Description |

| 200.13 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. |

| 172.13 | [M+H - HCOOH]⁺ | Loss of formic acid. |

| 162.11 | [M+H - C₃H₆O]⁺ | Loss of acetone (B3395972) from the protecting group. |

| 132.10 | [Ile+H]⁺ | Loss of the isopropoxycarbonyl group (C₄H₈O₂). |

| 114.09 | [Ile+H - H₂O]⁺ | Loss of water from the free isoleucine ion. |

| 86.09 | [Ile+H - HCOOH]⁺ | Loss of formic acid from the free isoleucine ion (immonium ion). |

| 74.06 | [M+H - C₅H₉O₂ - C₃H₇]⁺ | Loss of the side chain and part of the protecting group. |

Chiral Purity and Stereochemical Analysis

The assessment of chiral purity for this compound involves methods that can effectively distinguish between its potential stereoisomeric impurities.

Chromatographic Methods for Enantiomeric and Diastereomeric Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation of stereoisomers of N-protected amino acids. The success of this separation hinges on the creation of a chiral environment, which can be achieved through two main strategies: the use of chiral stationary phases (CSPs) or the derivatization of the analyte with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.

For N-protected amino acids, direct separation on a chiral stationary phase is often the preferred method due to its simplicity and efficiency. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving the enantiomers of various N-protected amino acids, including N-Fmoc derivatives. phenomenex.com These columns operate on the principle of forming transient, diastereomeric complexes between the analyte and the chiral selector of the stationary phase, leading to different retention times for the enantiomers. The separation is influenced by factors such as the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol), the flow rate, and the column temperature.

Another approach involves derivatization with a chiral agent to create diastereomeric pairs. For instance, amino acids can be derivatized with reagents like o-phthaldialdehyde (OPA) in the presence of a chiral thiol. The resulting diastereomers can then be separated on a standard reversed-phase C18 column. While effective, this method adds complexity due to the derivatization step and the potential for kinetic resolution or racemization.

Given the structural similarity of the isopropoxycarbonyl group to other common protecting groups, it is anticipated that established HPLC methods for N-Boc or N-Fmoc-L-isoleucine would be readily adaptable for this compound. The key would be to screen various chiral stationary phases and mobile phase conditions to achieve optimal separation of the L-enantiomer from its potential D-enantiomer and diastereomers.

Table 1: Illustrative HPLC Parameters for Chiral Separation of N-Protected Amino Acids

| Parameter | Typical Conditions for N-Fmoc-Amino Acids |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | Hexane/Isopropanol with a small percentage of an acidic modifier (e.g., Trifluoroacetic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength appropriate for the protecting group (e.g., ~265 nm for Fmoc) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents typical starting conditions for method development for the chiral separation of N-protected amino acids based on literature for similar compounds. Optimization would be required for this compound.

Polarimetry and Optical Rotation Studies

Polarimetry is a classical and indispensable technique for the characterization of chiral compounds. It measures the rotation of plane-polarized light as it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the solvent, the temperature, and the wavelength of the light used.

The specific rotation , [α], is a standardized measure of this optical activity and is a fundamental physical constant for a pure enantiomer. For this compound, a measured specific rotation that matches the established value for the pure L-enantiomer would confirm its identity and provide an indication of its enantiomeric purity. A deviation from the expected value, or a value of zero, would suggest the presence of the D-enantiomer (as a racemic mixture is optically inactive) or other optically active impurities.

While the specific rotation value for this compound is not readily found in publicly available literature, data for the parent amino acid, L-isoleucine, is well-documented under various conditions. For example, L-isoleucine has a specific rotation of +40.6° (c=4.6 in 6.1N HCl at 20°C/D). The isopropoxycarbonyl group will influence this value, and experimental determination for the specific derivative is necessary for quality control purposes.

Table 2: Representative Optical Rotation Data for L-Isoleucine

| Solvent | Concentration (c) | Wavelength | Temperature (°C) | Specific Rotation [α] |

| 6.1 N HCl | 4.6 g/100mL | 589 nm (D-line) | 20 | +40.6° |

| 0.33 N NaOH | 3.3 g/100mL | 589 nm (D-line) | 20 | +11.09° |

Source: PubChem CID 6306. nih.gov This data is for the parent amino acid L-isoleucine and serves as a reference. The specific rotation of this compound would need to be experimentally determined.

The measurement is typically performed using a polarimeter, where the observed rotation (α) is used to calculate the specific rotation using the formula:

[α] = α / (l * c)

where 'l' is the path length of the sample tube in decimeters (dm) and 'c' is the concentration of the solution in grams per milliliter (g/mL).

Mechanistic Studies of Reactivity and Transformations

Understanding Protecting Group Stability and Cleavage Mechanisms

The stability and selective cleavage of the N-isopropoxycarbonyl protecting group are fundamental to its utility. This section explores the chemical pathways governing its removal and the factors that influence its stability.

Acid-Labile Isopropoxycarbonyl Deprotection Pathways

The N-isopropoxycarbonyl group is designed to be removed under acidic conditions. The mechanism of this deprotection is analogous to that of other acid-labile urethane (B1682113) protecting groups like the Boc group. The cleavage is initiated by protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the carbon-oxygen bond to form a relatively stable secondary isopropyl carbocation, carbon dioxide, and the free amino group of L-isoleucine.

Protonation: The carbonyl oxygen of the isopropoxycarbonyl group is protonated by a strong acid, typically trifluoroacetic acid (TFA).

Carbocation Formation: The protonated intermediate undergoes fragmentation, leading to the formation of an isopropyl carbocation, carbamic acid, and the released peptide or amino acid.

Decomposition: The carbamic acid is unstable and rapidly decomposes to carbon dioxide and the free amine.

The efficiency of this process is highly dependent on the concentration and strength of the acid used. While standard protocols for Boc group removal often utilize high concentrations of TFA (e.g., 25-50% in a solvent like dichloromethane), the specific conditions for the iPoc group may vary. sigmaaldrich.comthermofisher.com

Impact of Reaction Conditions on Protecting Group Integrity

The integrity of the N-isopropoxycarbonyl protecting group is paramount during the steps of peptide synthesis where it is intended to remain intact. Its stability is influenced by several factors:

Acidic Conditions: The group is sensitive to strong acids, as this is its intended cleavage condition. Premature deprotection can occur if the reaction medium becomes too acidic during coupling or other synthetic manipulations.

Basic Conditions: Like other urethane-based protecting groups, the isopropoxycarbonyl group is generally stable to the basic conditions used for the deprotection of the Fmoc group (e.g., piperidine (B6355638) in DMF). thieme-connect.de This orthogonality is a key feature in modern peptide synthesis strategies. iris-biotech.de

Nucleophiles: The group is stable to most nucleophiles encountered in peptide synthesis.

Temperature: Elevated temperatures can potentially lead to the degradation of the protecting group, although it is generally stable at the temperatures typically used for peptide synthesis.

To prevent unwanted side reactions, scavengers are often added to the cleavage cocktail. thermofisher.com These are nucleophilic species that trap the reactive carbocations generated during deprotection, preventing them from modifying sensitive amino acid side chains such as those of tryptophan, methionine, or tyrosine. libretexts.org

| Condition | Effect on Isopropoxycarbonyl Group | Reference |

| Strong Acid (e.g., TFA) | Cleavage/Deprotection | sigmaaldrich.comthermofisher.com |

| Weak Acid | Generally stable, but prolonged exposure may lead to slow cleavage. | ug.edu.pl |

| Strong Base (e.g., Piperidine) | Stable (Orthogonal to Fmoc deprotection) | thieme-connect.de |

| Nucleophiles | Generally Stable | researchgate.net |

| Hydrogenolysis | Stable | thieme-connect.de |

Side Reactions and Stereochemical Control in Synthesis

During the activation and coupling of N-isopropoxycarbonyl-L-isoleucine, several side reactions can occur that may compromise the purity and stereochemical integrity of the final peptide.

Racemization Mechanisms at Chiral Centers

Isoleucine possesses two chiral centers, at the α- and β-carbons. Racemization at the α-carbon is a significant concern during peptide bond formation. rsc.org The primary mechanisms for racemization of N-protected amino acids are:

Direct Enolization: Abstraction of the α-proton by a base can lead to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of L- and D-isomers. The steric hindrance of the isoleucine side chain can influence the rate of this process. bibliomed.org

Oxazolone (B7731731) (Azlactone) Formation: This is the most common pathway for racemization during peptide coupling. highfine.com The activated carboxyl group of the N-protected isoleucine can undergo intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to a planar, achiral intermediate. Subsequent nucleophilic attack by the amino group of the coupling partner on the oxazolone ring can occur from either side, leading to a racemic product. Urethane-type protecting groups like isopropoxycarbonyl are known to suppress oxazolone formation to a greater extent than acyl-type protecting groups, thereby reducing the risk of racemization. bachem.com

The extent of racemization is influenced by several factors, including the nature of the coupling reagent, the base used, the solvent, and the reaction temperature. highfine.comnih.gov

| Coupling Reagent Combination | Relative Racemization Tendency | Reference |

| DCC/HOBt | Low | bachem.com |

| DIC/Oxyma | Very Low | nih.gov |

| HATU/DIEA | Higher | nih.gov |

| HBTU/DIEA | Higher | bachem.com |

Formation of Cyclic Byproducts and Other Unwanted Transformations

Several side reactions can lead to the formation of undesired products.

Diketopiperazine Formation: When a dipeptide is formed, the N-terminal amino group can attack the C-terminal ester or activated carboxyl group, leading to the formation of a cyclic dipeptide known as a diketopiperazine (DKP). This is particularly prevalent when proline is one of the first two residues but can occur with other amino acids as well, including isoleucine. peptide.comacs.org The formation of cyclo(isoleucyl-X) can lead to the termination of the peptide chain. Studies on the cyclization of l-alanyl-l-isoleucine have shown that the sequence of amino acids affects the kinetics of this solid-state reaction. consensus.appresearchgate.net

Ureide Formation: The branching at the β-carbon of isoleucine creates steric hindrance, which can slow down the rate of the desired coupling reaction. bibliomed.org This can increase the likelihood of unimolecular side reactions of the activated intermediate. For instance, when using carbodiimides as coupling agents, the initially formed O-acylisourea intermediate can rearrange to a stable N-acylurea (ureide), which is unreactive towards further coupling. bibliomed.org

Strategies for Mitigating Side Reactions and Enhancing Purity

To minimize the aforementioned side reactions and enhance the purity of the synthesized peptide, several strategies can be employed:

Choice of Coupling Reagents: The use of phosphonium (B103445) (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HBTU, HATU) salts in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can enhance coupling efficiency and suppress racemization. bachem.compeptide.com The combination of diisopropylcarbodiimide (DIC) and OxymaPure is particularly effective at minimizing racemization. nih.gov

Control of Base: The choice and stoichiometry of the base are critical. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) or weaker bases like N-methylmorpholine (NMM) are often preferred to minimize racemization. highfine.com

In Situ Neutralization: In solid-phase peptide synthesis (SPPS), protocols that utilize in situ neutralization of the resin-bound amine hydrochloride with the activated amino acid can suppress diketopiperazine formation. peptide.com

Use of 2-Chlorotrityl Chloride Resin: For SPPS, employing highly sterically hindered resins like 2-chlorotrityl chloride resin can effectively prevent diketopiperazine formation at the dipeptide stage. peptide.comacs.org

Optimized Reaction Conditions: Lowering the reaction temperature and minimizing the pre-activation time of the carboxylic acid can reduce the extent of both racemization and other side reactions. researchgate.net

By carefully selecting the reaction conditions and reagents, the side reactions associated with the use of this compound in peptide synthesis can be effectively controlled, leading to higher yields and purity of the desired product.

Reaction Kinetics and Thermodynamics in Derivatization

The derivatization of L-isoleucine to this compound is a crucial transformation in various chemical and pharmaceutical applications. Understanding the kinetics and thermodynamics of this reaction is paramount for optimizing reaction conditions, maximizing yield, and ensuring the desired product quality. This section delves into the fundamental principles governing the speed and energy changes associated with this derivatization process.

The synthesis of this compound typically proceeds via a nucleophilic acyl substitution reaction, often under Schotten-Baumann conditions. In this reaction, the amino group of L-isoleucine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isopropyl chloroformate. The reaction is generally facilitated by a base, which serves to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Reaction Kinetics:

The rate of the N-isopropoxycarbonylation of L-isoleucine is influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of a catalyst (typically a base). The reaction generally follows second-order kinetics, where the rate is proportional to the concentrations of both L-isoleucine and isopropyl chloroformate.

Effect of Reactant Concentration: Increasing the concentration of either L-isoleucine or isopropyl chloroformate will lead to a higher frequency of molecular collisions, thus increasing the reaction rate.

Effect of Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. This is because reactant molecules possess more kinetic energy, resulting in more frequent and energetic collisions that are more likely to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions and decomposition of the product.

Solvent Effects: The choice of solvent can significantly impact the reaction rate. A two-phase system, often consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether, is common for Schotten-Baumann reactions. researchgate.net The L-isoleucine is typically dissolved in the aqueous phase with a base, while the isopropyl chloroformate resides in the organic phase. The reaction occurs at the interface of these two phases. The polarity and proticity of the solvent can influence the stability of the transition state and, consequently, the reaction rate.

Catalyst (Base): The presence of a base is critical. The base deprotonates the ammonium (B1175870) group of the zwitterionic L-isoleucine in the aqueous phase, making the amino group a more potent nucleophile. The strength and concentration of the base can, therefore, modulate the reaction rate.

Reaction Thermodynamics:

The thermodynamics of the derivatization of L-isoleucine concern the energy changes that occur as the reaction progresses from reactants to products. The key thermodynamic parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Gibbs Free Energy (ΔG): The spontaneity of the reaction is determined by the Gibbs free energy change (ΔG = ΔH - TΔS). For the reaction to be spontaneous, ΔG must be negative. Given that the reaction is typically exothermic (negative ΔH) but results in a decrease in entropy (negative ΔS), the spontaneity is temperature-dependent. At typical reaction temperatures, the favorable enthalpy change usually outweighs the unfavorable entropy change, leading to a spontaneous reaction.

Specific thermodynamic data for the formation of this compound is not extensively documented in publicly accessible literature. However, thermodynamic studies of related N-acyl amino acids can offer insights. For example, research on the heat capacities and thermodynamic functions of N-acetyl amides of various amino acids, including L-isoleucine, provides valuable data on the thermodynamic properties of similar structures. nih.govnih.gov

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of N-isopropoxycarbonyl-L-isoleucine are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and to map the potential energy surface that governs the transitions between them.

Molecular mechanics (MM) methods offer a computationally efficient approach to explore the vast conformational space of flexible molecules like this compound. By representing the molecule as a collection of atoms connected by springs (bonds), MM force fields can rapidly calculate the potential energy of a large number of conformations. This allows for an initial, broad search for low-energy structures.

Molecular dynamics (MD) simulations build upon MM by introducing the element of time, simulating the movement of atoms and the evolution of the molecular conformation. researchgate.netnih.gov An MD simulation would track the trajectory of this compound over a period of time, providing insights into its dynamic behavior, including the flexibility of the isopropoxycarbonyl group and the isoleucine side chain. Analysis of the MD trajectory can reveal the most populated conformational states and the timescales of transitions between them. For instance, in studies of similar amino acid derivatives, MD simulations have been crucial in understanding how the molecule samples different regions of its conformational space in solution. researchgate.net

A typical MD simulation of this compound would involve placing the molecule in a simulated solvent box and integrating Newton's equations of motion for all atoms. The resulting trajectory would be analyzed to determine key structural parameters as a function of time.

Illustrative Data from a Hypothetical MD Simulation of this compound:

| Parameter | Average Value | Fluctuation (RMSF) | Description |

| Backbone Dihedral (φ) | -120° | 15° | Represents the rotation around the N-Cα bond, indicating a preference for a specific backbone conformation. |

| Backbone Dihedral (ψ) | 140° | 20° | Represents the rotation around the Cα-C' bond, contributing to the overall peptide backbone shape. |

| Side Chain Dihedral (χ1) | -60° | 25° | Describes the rotation around the Cα-Cβ bond of the isoleucine side chain, indicating a preferred rotameric state. nih.gov |

| Side Chain Dihedral (χ2) | 180° | 30° | Describes the rotation around the Cβ-Cγ bond of the isoleucine side chain, further defining its spatial orientation. nih.gov |

| Radius of Gyration (Rg) | 4.5 Å | 0.3 Å | A measure of the molecule's compactness. |

This table is for illustrative purposes and the values are hypothetical, based on typical results for similar N-protected amino acids.

Following the broad exploration of the conformational landscape with MM and MD, Density Functional Theory (DFT) is employed to obtain highly accurate ground state geometries and relative energies of the most promising low-energy conformers. researchgate.netarxiv.orgnih.gov DFT methods provide a quantum mechanical description of the electronic structure of the molecule, offering a more precise calculation of the energy. youtube.com

For this compound, a common approach would involve taking the lowest energy conformers identified through MM/MD and performing geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p). researchgate.netarxiv.orgnih.gov This process refines the molecular structure to find the true minimum on the potential energy surface. The relative energies of these optimized conformers can then be calculated to determine their Boltzmann populations at a given temperature, providing a statistical picture of the conformational equilibrium. Studies on related N-acetyl-L-isoleucine-N-methylamide have successfully used ab initio and DFT methods to map the complex potential energy surface. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are also powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The prediction of NMR chemical shifts through computational means can be invaluable for assigning experimental spectra, especially for complex molecules. nih.gov The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

For this compound, one would first obtain the optimized geometries of the most stable conformers using DFT. Then, GIAO-DFT calculations, for example at the mPW1PW91/6-31+G** level of theory, would be performed on each conformer. frontiersin.org The calculated chemical shifts would then be averaged, weighted by the Boltzmann population of each conformer, to produce a predicted NMR spectrum that can be compared with experimental results. masterorganicchemistry.comyoutube.comhmdb.cachemicalbook.com

Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (C=O) | 174.5 | 173.8 |

| α-Carbon (Cα) | 58.2 | 57.9 |

| β-Carbon (Cβ) | 37.1 | 36.5 |

| γ-Carbon (Cγ) | 25.4 | 24.9 |

| δ-Carbon (Cδ) | 11.8 | 11.2 |

| Isopropoxy (CH) | 69.5 | 68.9 |

| Isopropoxy (CH₃) | 22.1 | 21.7 |

This table is for illustrative purposes. Predicted values are hypothetical and based on typical accuracies of GIAO-DFT calculations for similar molecules. Experimental values are hypothetical.

Optical rotation and circular dichroism are chiroptical techniques that are highly sensitive to the three-dimensional structure of chiral molecules like this compound. Time-dependent Density Functional Theory (TD-DFT) is a widely used method for simulating these properties. researchgate.net

The calculation of optical rotation involves determining the electric-dipole–magnetic-dipole polarizability tensor at a specific frequency of light. For circular dichroism, the rotatory strengths of electronic transitions are calculated. These calculations are performed on the ensemble of low-energy conformers, and the final predicted spectrum is a Boltzmann-weighted average of the contributions from each conformer. nih.gov The choice of functional, such as CAM-B3LYP, can be crucial for obtaining accurate results, particularly for systems with charge-transfer character. researchgate.net The simulated spectra can then be compared with experimental measurements to confirm the absolute configuration and to gain further insight into the solution-state conformation. researchgate.netarxiv.org

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can illuminate the mechanisms of chemical reactions by mapping the potential energy surface of the reaction pathway. This involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy.

Computational Studies of Protecting Group Removal Mechanisms

No computational studies specifically detailing the mechanisms of N-isopropoxycarbonyl protecting group removal from L-isoleucine were identified. Such studies would typically involve quantum mechanics (QM) or combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods to elucidate reaction pathways, transition states, and activation energies associated with the deprotection process under various conditions.

Modeling of Peptide Bond Formation Mechanisms

Similarly, there is a lack of specific molecular modeling research that investigates the mechanism of peptide bond formation where this compound is the N-terminal residue. These studies would be crucial for understanding the kinetics and thermodynamics of the coupling reaction, the influence of the protecting group on the reaction profile, and the potential for side reactions.

Q & A

Q. What computational approaches are effective for modeling the conformational dynamics of N-isopropoxycarbonyl-L-isoleucine in solution?

- Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) can predict solvation effects and intramolecular hydrogen bonding. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and simulate IR/NMR spectra for comparison with experimental data. Solvent-accessible surface area (SASA) analysis identifies hydrophobic interactions relevant to biological activity .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for N-isopropoxycarbonyl-L-isoleucine derivatives?

- Answer : Cross-validate assignments using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks. Compare experimental data with computational predictions (DFT-based NMR chemical shifts) and reference spectral libraries (e.g., NIST Chemistry WebBook). For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C-enriched) to confirm assignments .

Q. What green chemistry strategies can reduce waste in N-isopropoxycarbonyl-L-isoleucine synthesis?

- Answer : Replace traditional solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use catalytic reagents (e.g., polymer-supported bases) to minimize purification steps. Lifecycle assessment (LCA) tools can quantify environmental impact, while microwave-assisted synthesis reduces energy consumption and reaction time .

Q. How do researchers analyze discrepancies in bioactivity data across different N-isopropoxycarbonyl-L-isoleucine batches?

- Answer : Perform root-cause analysis using design of experiments (DoE) to isolate variables (e.g., solvent purity, temperature gradients). Statistically compare batch data (e.g., t-tests for IC₅₀ values) and validate with orthogonal assays (e.g., SPR binding vs. cellular uptake studies). Trace metal analysis (ICP-MS) can identify catalyst residues affecting activity .

Q. What frameworks guide the formulation of hypothesis-driven research questions for N-isopropoxycarbonyl-L-isoleucine studies?

- Answer : Apply the PICO framework (Population: target biological system; Intervention: compound concentration/delivery; Comparison: control analogs; Outcome: efficacy/toxicity metrics) to structure preclinical questions. For mechanistic studies, use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and avoid overambitious scope .

Key Data Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.